molecular formula C17H12N2O2 B1681956 TC-Dapk 6 CAS No. 315694-89-4

TC-Dapk 6

Cat. No.: B1681956
CAS No.: 315694-89-4
M. Wt: 276.29 g/mol
InChI Key: GFGMISOSPOPSHN-QCTDOKRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TC-DAPK 6 is a potent, ATP-competitive, and highly selective inhibitor of death-associated protein kinases (DAPKs), specifically targeting DAPK1 (IC₅₀ = 69 nM) and DAPK3 (IC₅₀ = 225 nM) in the presence of 10 μM ATP . Structurally, it belongs to the oxazalone class of compounds and has the molecular formula C₁₇H₁₂N₂O₂ (MW: 276.29) .

Preparation Methods

Synthetic Routes: The synthetic routes for TC-DAPK 6 are not widely documented in the literature. it is typically prepared through organic synthesis, involving key steps such as cyclization and functional group modifications.

Reaction Conditions: Specific reaction conditions for this compound synthesis remain proprietary. Researchers have likely optimized these conditions to achieve high yields and purity.

Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is primarily available through specialized suppliers for research purposes.

Chemical Reactions Analysis

Types of Reactions: TC-DAPK 6 is stable and undergoes various chemical reactions, including:

    Oxidation: Potential oxidation reactions may occur at specific functional groups.

    Reduction: Reduction reactions can modify the compound’s structure.

    Substitution: Substitution reactions may involve halogenation or other nucleophilic substitutions.

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidants, reducing agents, and nucleophiles. Reaction conditions depend on the specific transformation.

Major Products: The major products formed during this compound reactions include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Cardiovascular Research

TC-DAPK 6 has shown potential in protecting cardiomyocytes from acute myocardial infarction (AMI). In studies involving AMI rat models, this compound administration resulted in:

  • Reduction of Inflammatory Factors: Decreased levels of interleukins (IL-1β, IL-6) and tumor necrosis factor-α.
  • Oxidative Stress Mitigation: Enhanced activities of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, while reducing malonaldehyde levels .

Case Study:
In a controlled study, rats treated with this compound demonstrated improved cardiac function post-AMI compared to the control group, indicating its protective role in myocardial injury .

Cancer Therapy

In cancer research, this compound is investigated for its role in suppressing tumor growth and metastasis. DAPK1 is recognized as a tumor suppressor gene, and inhibiting its activity can lead to enhanced cancer cell migration.

Key Findings:

  • In hepatocellular carcinoma (HCC) models, this compound inhibited cell migration and invasion by modulating the expression of proteins involved in these processes .
  • The compound was shown to affect the p53 signaling pathway, further elucidating its mechanism in cancer progression .

Data Table: Effects of this compound on Cancer Cell Lines

Cell LineTreatment ConcentrationMigration Inhibition (%)Invasion Inhibition (%)
Hep3B100 nmol/L45%50%
PLC/PRF/5100 nmol/L40%55%

Neurodegenerative Diseases

The application of this compound extends to neurodegenerative disorders such as Parkinson's disease (PD). Research indicates that DAPK1 contributes to synucleinopathy by phosphorylating α-synuclein.

Findings:

  • Application of this compound blocked hyperphosphorylation of α-synuclein, leading to improvements in both pathological and behavioral symptoms in PD models.
  • Genetic deletion of DAPK1 showed similar protective effects against neurodegeneration .

Case Study:
In MPTP-treated mice, administration of this compound resulted in the preservation of dopaminergic neurons and improved locomotor function compared to untreated controls .

Mechanism of Action

TC-DAPK 6 exerts its effects by inhibiting DAPK1 and DAPK3. These kinases regulate apoptosis, autophagy, and cell motility. By disrupting their activity, this compound may influence cell survival and death pathways.

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism : Competes with ATP for binding to DAPK1/DAPK3 catalytic domains, inhibiting kinase activity .
  • Therapeutic Applications : Demonstrated efficacy in mitigating oxidative stress and inflammation in acute myocardial infarction (AMI) models. Reduces myocardial infarction markers (LDH, CK), improves cardiac function (LVEF, LVFS), and lowers inflammatory cytokines (IL-1β, IL-6, TNF-α) in rats .
  • Cellular Effects : At 20 μM, it reduces ROS levels and enhances antioxidant molecules (Prdx1/4, GPX1/3) in IL-1β-stimulated H9c2 cardiomyocytes .

Selectivity and Potency

TC-DAPK 6 is compared to other DAPK inhibitors in terms of selectivity and potency (Table 1).

Compound Target(s) IC₅₀/Kd (nM) Selectivity Notes Structural Class
This compound DAPK1, DAPK3 69 (DAPK1), 225 (DAPK3) No significant off-target kinase activity Oxazalone
HS38 DAPK1, DAPK3, PIM3 300 (DAPK1), 280 (DAPK3) Inhibits PIM3 (IC₅₀ = 200 nM) Not specified
HS94 DAPK3 Ki = 119 DAPK3-specific Not specified
HS148 DAPK3 Ki = 119 DAPK3-specific Not specified

Key Findings :

  • Potency : this compound is 3–4× more potent against DAPK1 than HS38 (69 nM vs. 300 nM) and equally effective against DAPK3 compared to HS38 (225 nM vs. 280 nM).
  • Selectivity : Unlike HS38 (which also inhibits PIM3), this compound shows high specificity for DAPK1/3, validated via kinase selectivity profiling . HS94 and HS148 are DAPK3-specific but lack DAPK1 inhibition .

Therapeutic Efficacy in Disease Models

This compound has been extensively studied in AMI and oxidative stress models (Table 2), unlike other inhibitors.

Compound In Vivo Model Key Effects Dose Range
This compound AMI rats ↓ Infarct size, ↑ LVEF/LVFS, ↓ IL-1β/IL-6/TNF-α 1–2 mg/kg (no dose dependency)
This compound H9c2 cells (IL-1β-induced) ↓ ROS, ↑ Prdx1/4, GPX1/3 20 μM
HS38 Smooth muscle diseases Preclinical data limited to kinase assays Not reported
HS94/HS148 Hypertension models Limited to biochemical studies Not reported

Key Findings :

  • This compound uniquely demonstrates cardioprotective effects in AMI, reducing oxidative stress (↓ MDA, ↑ SOD/GSH/CAT) and inflammation (↓ IL-1β/IL-6/TNF-α) .
  • No comparable in vivo data exist for HS38, HS94, or HS148, limiting their therapeutic validation.

Structural and Functional Advantages

  • Dose Efficiency : Effective at low doses (1–2 mg/kg in rats; 20 μM in cells) without dose-dependent toxicity .

Biological Activity

Overview

TC-DAPK 6 is a potent and selective inhibitor of death-associated protein kinase 1 (DAPK1), known for its role in various cellular processes, including apoptosis and autophagy. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer and ischemic diseases.

  • Chemical Name: (4Z)-2-[(E)-2-Phenylethenyl]-4-(3-pyridinylmethylene)-5(4H)-oxazolone
  • CAS Number: 315694-89-4
  • Purity: ≥98%

This compound operates as an ATP-competitive inhibitor, primarily targeting DAPK1 with an IC50 value of 69 nM and DAPK3 with an IC50 value of 225 nM when assayed with 10 μM ATP. It exhibits selectivity for DAPK1 over a panel of 48 other kinases, showing IC50 values greater than 10 μM for most, including Abl, AMPK, Chk1, Met, and Src .

Biological Activity and Selectivity

The biological activity of this compound has been characterized through various assays:

Target KinaseIC50 (nM)Assay Conditions
DAPK16910 μM ATP
DAPK322510 μM ATP
Other Kinases>10,000Various

The compound's selectivity is significant as it minimizes off-target effects, which is crucial for therapeutic applications .

Study on Neurodegeneration

In a study investigating the role of DAPK1 in neurodegenerative diseases, this compound was applied to block the hyperphosphorylation of α-synuclein, a key protein involved in Parkinson's disease. The results indicated that inhibition of DAPK1 could prevent motor disorders and dopaminergic neuron loss in MPTP-treated mice, suggesting a protective role against neurodegeneration .

Cancer Research

Another research focused on hepatocellular carcinoma (HCC) demonstrated that DAPK1 functions as a tumor suppressor. Inhibition of DAPK1 using this compound resulted in increased migration and invasion of HCC cells. This study highlighted the dual role of DAPK1 in cancer biology—acting as both a promoter and suppressor depending on the context .

Ischemic Disease Applications

This compound has been explored as a therapeutic agent for ischemic diseases due to its ability to modulate cell death pathways. The selective inhibition of DAPK1 may help protect against tissue damage during ischemic events, making it a candidate for further clinical exploration .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of TC-DAPK 6 as a DAPK inhibitor, and how does its ATP-competitive inhibition impact kinase activity?

  • Methodological Answer : this compound binds to the ATP-binding pocket of DAPK1 and DAPK3, disrupting catalytic activity. Validate this mechanism using in vitro kinase assays with recombinant proteins, measuring IC50 values (69 nM for DAPK1, 225 nM for DAPK3) via fluorescence polarization or radiometric assays . Include negative controls (e.g., non-ATP-competitive inhibitors) to confirm specificity.

Q. How can researchers validate the selectivity of this compound across DAPK isoforms and other structurally related kinases?

  • Methodological Answer : Use kinase profiling panels to test this compound against a broad spectrum of kinases (e.g., PIM3, ZIPK). Compare IC50 values with DAPK1/DAPK3 to assess selectivity. For example, HS38 (a related inhibitor) shows Kd values of 300 nM (DAPK1) and 280 nM (ZIPK), highlighting cross-reactivity risks . Employ structural modeling (e.g., molecular docking) to identify binding site variations influencing selectivity.

Q. What are standardized protocols for assessing this compound’s cellular efficacy in apoptosis or autophagy studies?

  • Methodological Answer : Treat cell lines (e.g., HeLa, HEK293) with this compound at concentrations ≥1 µM (based on IC50 values) and measure apoptosis via flow cytometry (Annexin V/PI staining) or autophagy via LC3-II immunoblotting. Include controls for ATP depletion (e.g., oligomycin) to distinguish DAPK-specific effects . Replicate experiments across biological triplicates to ensure statistical power .

Advanced Research Questions

Q. How can researchers optimize kinase assay conditions to improve the reliability of this compound’s IC50 measurements?

  • Methodological Answer :

  • Variable Adjustment : Test ATP concentrations (1–10 mM) to mimic physiological conditions and assess competitive inhibition kinetics.
  • Buffer Optimization : Use Tris-HCl (pH 7.5) with MgCl₂ and DTT to stabilize DAPK activity.
  • Data Normalization : Include Z’-factor calculations to validate assay robustness and minimize false positives .
  • Replication : Perform dose-response curves in triplicate and use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 .

Q. How should contradictory data on this compound’s off-target effects (e.g., PIM3 inhibition) be resolved?

  • Methodological Answer :

  • Comparative Profiling : Re-test this compound alongside HS38 (known PIM3 inhibitor) in parallel assays to identify overlapping inhibition patterns .
  • CRISPR/Cas9 Knockout : Generate DAPK1/DAPK3 knockout cell lines to isolate off-target effects. If apoptosis persists in knockouts, suspect non-DAPK targets.
  • Meta-Analysis : Review published kinase inhibitor datasets (e.g., ChEMBL) to identify structural analogs with documented off-target activity .

Q. What strategies integrate this compound’s mechanistic findings with broader signaling pathways (e.g., cross-talk between apoptosis and inflammation)?

  • Methodological Answer :

  • Multi-Omics Integration : Combine phosphoproteomics (to map DAPK substrates) with transcriptomics (e.g., RNA-seq of treated cells) to identify downstream effectors.
  • Pathway Enrichment Analysis : Use tools like DAVID or Gene Ontology to highlight enriched pathways (e.g., NF-κB, mTOR) .
  • Functional Validation : Apply this compound in co-culture systems (e.g., immune cells + tumor cells) to study pathway cross-talk in physiologically relevant models .

Properties

IUPAC Name

(4E)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGMISOSPOPSHN-QCTDOKRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420639
Record name TC-DAPK 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315694-89-4
Record name TC-DAPK 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TC-Dapk 6
Reactant of Route 2
Reactant of Route 2
TC-Dapk 6
Reactant of Route 3
TC-Dapk 6
Reactant of Route 4
TC-Dapk 6
Reactant of Route 5
Reactant of Route 5
TC-Dapk 6
Reactant of Route 6
Reactant of Route 6
TC-Dapk 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.